BenchChemオンラインストアへようこそ!

5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

5-Methyl-1,3,4-thiadiazole-2-carbonitrile (CAS 518015-09-3) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, with a methyl substituent at position 5 and a carbonitrile group at position Its molecular formula is C₄H₃N₃S with a molecular weight of 125.15 g/mol. The compound is commercially available as a pale yellow solid at 95–97% purity from multiple reputable vendors, with predicted physicochemical parameters including a density of 1.4±0.0 g/cm³, boiling point of 241.9±0.0 °C at 760 mmHg, flash point of 100.1±0.0 °C, refractive index of 1.560, and a calculated LogP of 0.19.

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
CAS No. 518015-09-3
Cat. No. B3143134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,4-thiadiazole-2-carbonitrile
CAS518015-09-3
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)C#N
InChIInChI=1S/C4H3N3S/c1-3-6-7-4(2-5)8-3/h1H3
InChIKeyWOLCKWOUWFCYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3,4-thiadiazole-2-carbonitrile (CAS 518015-09-3): Core Properties and Compound Class Context for Procurement Decisions


5-Methyl-1,3,4-thiadiazole-2-carbonitrile (CAS 518015-09-3) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, with a methyl substituent at position 5 and a carbonitrile group at position 2. Its molecular formula is C₄H₃N₃S with a molecular weight of 125.15 g/mol . The compound is commercially available as a pale yellow solid at 95–97% purity from multiple reputable vendors, with predicted physicochemical parameters including a density of 1.4±0.0 g/cm³, boiling point of 241.9±0.0 °C at 760 mmHg, flash point of 100.1±0.0 °C, refractive index of 1.560, and a calculated LogP of 0.19 . The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research, with derivatives demonstrating antimicrobial, antifungal, anticancer, and anticonvulsant activities [1]. Critically, the specific 5-methyl-2-carbonitrile substitution pattern has been validated as a key intermediate in the industrial synthesis of rosuvastatin calcium, a blockbuster statin drug [2].

Why Generic 1,3,4-Thiadiazole-2-carbonitrile Analogs Cannot Substitute for the 5-Methyl Derivative in Critical Applications


Substituting 5-methyl-1,3,4-thiadiazole-2-carbonitrile with other 1,3,4-thiadiazole-2-carbonitrile analogs—such as the unsubstituted parent, 5-phenyl, 5-isopropyl, or 5-amino derivatives—introduces quantifiable differences in molecular weight, lipophilicity, steric bulk, and electronic character that directly affect downstream synthetic feasibility, biological target engagement, and physicochemical handling. For instance, the 5-methyl analog has a calculated LogP of 0.19, favoring aqueous compatibility during synthesis, whereas the 5-phenyl analog (MW 187.22, LogP ~2.5 estimated) and 5-isopropyl analog (MW 153.21) are substantially more lipophilic and sterically demanding . The unsubstituted 1,3,4-thiadiazole-2-carbonitrile (MW 111.13) lacks the methyl group necessary for the specific sulfonylation chemistry employed in rosuvastatin intermediate synthesis [1]. Furthermore, screening of several dozen 1,3,4-thiadiazole derivatives for antifungal synergy identified only the 5-methyl-substituted derivative C1 as exhibiting strong synergistic interaction with amphotericin B, while other substitution patterns (including the naphthalen-1-ylmethyl analog NTBD) showed comparatively weaker effects in renal cell safety models [2][3]. These data collectively demonstrate that the 5-methyl-2-carbonitrile substitution pattern is not interchangeable with other 5-substituted or unsubstituted analogs without compromising the specific properties required for validated applications.

Quantitative Differentiation Evidence: 5-Methyl-1,3,4-thiadiazole-2-carbonitrile vs. Closest Analogs


Physicochemical Profile Differentiation: Lower LogP and Molecular Weight Enable Superior Synthetic Handling vs. 5-Phenyl and 5-Isopropyl Analogs

The 5-methyl derivative (MW 125.15, LogP 0.19) offers a more balanced hydrophilicity-lipophilicity profile compared to bulkier 5-substituted analogs, facilitating aqueous-compatible synthetic transformations and purification. The 5-phenyl analog (MW 187.22, melting point 112–113 °C) is substantially heavier and more lipophilic, while the 5-isopropyl analog (MW 153.21) adds steric hindrance without the validated biological track record of the methyl substitution pattern .

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

Validated Pharmaceutical Intermediate: 5-Methyl-1,3,4-thiadiazole Scaffold Is Specifically Required for Rosuvastatin Calcium Industrial Synthesis

Patent CN113387944A explicitly discloses the use of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride—directly derived from the 5-methyl-1,3,4-thiadiazole scaffold—as a critical intermediate in the synthesis of rosuvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor [1]. The synthetic route requires the 5-methyl substitution for the sulfonylation step; attempts to substitute with unsubstituted, 5-phenyl, or 5-isopropyl thiadiazole analogs would alter the steric and electronic requirements of this transformation, potentially compromising yield or requiring re-optimization of the entire reaction sequence. No equivalent patent exists for analogs with different 5-substituents in this specific rosuvastatin intermediate role, highlighting the unique suitability of the 5-methyl derivative.

Pharmaceutical Synthesis Statin Intermediates Industrial Chemistry

Derivative Antifungal Synergy: 5-Methyl-Substituted C1 Derivative Reduces Amphotericin B MIC by 4–32 Fold Across Fungal Strains Including Azole-Resistant Isolates

In a comprehensive checkerboard microdilution study, the 5-methyl-1,3,4-thiadiazole-derived compound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol) demonstrated synergistic (∑FIC ≤ 0.5) or additive (∑FIC > 0.5 to ≤ 1) interactions with amphotericin B (AmB) against all 10 tested fungal strains, including clinical isolates resistant to azoles (fluconazole, itraconazole, voriconazole) [1]. At a C1 concentration of 16 μg/mL, the AmB MIC was reduced 4–32 fold across most strains. For example, against Candida albicans NCPF 3153 (C1 MIC 96 μg/mL; AmB MIC 0.5 μg/mL), the combination at 16 μg/mL C1 reduced AmB MIC to 0.0625 μg/mL (∑FIC = 0.29), representing an 8-fold reduction [1]. Notably, strains with reduced AmB sensitivity—such as Candida parapsilosis ATCC 22019 (AmB MIC 2 μg/mL)—still exhibited synergy at C1 concentrations as low as 2 μg/mL (∑FIC = 0.28), with AmB MIC decreasing to 0.5 μg/mL at 8 μg/mL C1 (∑FIC = 0.19) [1]. No antagonistic interactions (∑FIC ≥ 2) were observed for any strain at any concentration. The naphthalen-1-ylmethyl analog NTBD showed comparatively less favorable safety profiles in human renal proximal tubule epithelial cell (RPTEC) models when combined with AmB [2].

Antifungal Drug Discovery Synergy Studies Drug Resistance

Membrane Interaction Selectivity: 5-Methyl (C1) vs. 5-Heptyl (C7) Thiadiazole Derivatives Exhibit Differential Lipid Bilayer Organization

Spectroscopic studies comparing 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) and its 5-heptyl analog (C7) in DPPC liposome systems revealed that the alkyl chain length at position 5 differentially affects lipid bilayer organization [1]. The shorter methyl substituent in C1 allows distinct membrane partitioning behavior compared to the longer heptyl chain in C7, which may correlate with the observed differences in antifungal synergy and cytotoxicity profiles between the two compounds [1][2]. This provides a physicochemical rationale for selecting the 5-methyl substitution pattern over longer alkyl chain analogs when membrane-active properties are desired.

Biophysical Chemistry Membrane Interactions Drug Delivery

Procurement Stability: Multi-Vendor Availability at 95–97% Purity with Batch QC Documentation

5-Methyl-1,3,4-thiadiazole-2-carbonitrile is stocked by multiple independent suppliers at purities of 95% (AChemBlock, Fluorochem, AKSci) and 97% (Bidepharm, Beyotime), with Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. This multi-vendor availability reduces single-supplier dependency risk and enables competitive pricing. In contrast, several close analogs (e.g., unsubstituted 1,3,4-thiadiazole-2-carbonitrile, 5-isopropyl, and 5-chloro derivatives) are available from fewer commercial sources, with less comprehensive QC documentation .

Chemical Procurement Quality Control Supply Chain

Predicted ADME Advantage: Lower LogP of 5-Methyl Analog vs. 5-Phenyl and 5-Isopropyl Derivatives Favors Drug-Likeness in Lead Optimization

The calculated LogP of 0.19 for 5-methyl-1,3,4-thiadiazole-2-carbonitrile falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5) and is more favorable than the estimated LogP values for the 5-phenyl (LogP ~2.5) and 5-isopropyl (LogP ~1.5) analogs . In class-level analyses, 1,3,4-thiadiazole-2-carbonitrile derivatives with lower LogP values have been associated with improved aqueous solubility and reduced non-specific protein binding, factors that are critical in early-stage drug discovery programs [1]. The methyl group provides sufficient lipophilicity for target engagement while avoiding the excessive hydrophobicity that can lead to poor pharmacokinetic profiles, metabolic liability, and promiscuous binding associated with larger alkyl or aryl substituents.

Drug Design ADME Prediction Lead Optimization

High-Value Application Scenarios for 5-Methyl-1,3,4-thiadiazole-2-carbonitrile Based on Quantitative Differentiation Evidence


Rosuvastatin Calcium Generic Development and Impurity Profiling

Research groups and contract research organizations (CROs) engaged in rosuvastatin calcium generic drug development require 5-methyl-1,3,4-thiadiazole-2-carbonitrile as the specific precursor to 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride, the key intermediate in the patented synthetic route (CN113387944A) [1]. The 5-methyl substitution pattern is structurally mandatory for this transformation; alternative 5-substituted analogs cannot substitute without re-engineering the entire synthetic pathway. Batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm supports regulatory filing requirements for impurity reference standards and process validation .

Antifungal Combination Therapy Discovery Leveraging 5-Methyl Thiadiazole Scaffold Synergy

Medicinal chemistry teams exploring AmB-sparing antifungal combination strategies should prioritize the 5-methyl-1,3,4-thiadiazole scaffold as a starting point for derivative synthesis. The validated synergistic interaction between the C1 derivative and AmB—yielding 4–32 fold reductions in AmB MIC across azole-resistant Candida and Aspergillus strains (∑FIC values as low as 0.12–0.19) [2]—provides a quantitative benchmark against which new analogs can be compared. The favorable renal safety profile of C1-containing combinations in RPTEC models relative to the naphthalen-1-ylmethyl analog NTBD further supports scaffold prioritization [3].

Membrane-Active Compound Design with Tunable Biophysical Properties

Biophysical chemistry laboratories investigating drug-membrane interactions can use 5-methyl-1,3,4-thiadiazole-2-carbonitrile as the foundation for synthesizing derivatives with defined lipid bilayer partitioning behavior. Comparative DPPC liposome studies have established that the 5-methyl substitution (C1) produces qualitatively different membrane organization effects compared to longer alkyl chain analogs (C7, 5-heptyl) [4]. This differential behavior enables rational selection of the methyl substituent for applications requiring specific membrane interaction profiles without the excessive hydrophobicity introduced by longer alkyl chains.

Fragment-Based Drug Discovery with Optimized Physicochemical Starting Points

The favorable drug-likeness parameters of 5-methyl-1,3,4-thiadiazole-2-carbonitrile (LogP 0.19, MW 125.15, zero rotatable bonds) make it a suitable fragment or scaffold in fragment-based drug discovery (FBDD) campaigns targeting enzymes, kinases, or protein-protein interactions. Its LogP is within the preferred range for fragment screening libraries, and its compact size allows for efficient structure-based optimization. In contrast, the 5-phenyl and 5-isopropyl analogs exceed preferred fragment physicochemical space due to higher LogP and molecular weight, potentially leading to higher attrition rates in downstream ADME profiling.

Quote Request

Request a Quote for 5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.